JNJ-7925476

描述

盐酸JNJ7925476 是一种新型化合物,被称为三联单胺摄取抑制剂。该化合物阻断中枢神经系统中的血清素转运体 (SERT)、去甲肾上腺素转运体 (NET) 和多巴胺转运体 (DAT)。它是由强生公司开发的,并已展现出作为经典选择性血清素再摄取抑制剂的治疗替代方案的潜力 .

准备方法

合成路线和反应条件

盐酸JNJ7925476 的合成涉及到吡咯并异喹啉核心结构的制备。该化合物被合成为外消旋混合物,其中更有效的非对映异构体被分离出来。 合成路线包括将吡咯烷环接合到四氢异喹啉骨架上,这显著提高了效力 .

工业生产方法

盐酸JNJ7925476 的工业生产方法没有得到广泛的文献记载,但该化合物通常被合成和纯化为盐酸盐。 外消旋混合物被配制成包含 Pharmasolve 和葡萄糖的溶液 .

化学反应分析

反应类型

盐酸JNJ7925476 经历了各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化以形成不同的氧化产物。

还原: 可以进行还原反应以修饰化合物中的官能团。

取代: 取代反应,特别是涉及芳香环的反应,很常见。

常用试剂和条件

这些反应中常用的试剂包括氧化剂,如高锰酸钾,还原剂,如氢化铝锂,以及用于取代反应的各种亲核试剂。 这些反应的条件根据所需的产物而有所不同 .

主要形成的产物

科学研究应用

In Vivo Efficacy

Research indicates that JNJ-7925476 exhibits significant antidepressant-like activity in various animal models. For example, in the mouse tail suspension test, it produced robust effects at doses as low as 0.3 mg/kg . Furthermore, microdialysis studies have shown that this compound can effectively elevate extracellular levels of serotonin, norepinephrine, and dopamine in the rat cerebral cortex, suggesting its potential for alleviating symptoms of depression associated with low dopaminergic activity .

Potential Advantages Over Traditional Antidepressants

Current antidepressant therapies often have limitations, including delayed onset of action and inadequate response rates. This compound's unique mechanism as a TRI may provide several advantages:

- Rapid Onset : The compound's ability to increase levels of all three neurotransmitters could lead to faster therapeutic effects compared to selective serotonin reuptake inhibitors (SSRIs), which primarily target serotonin.

- Broader Symptom Relief : By addressing anhedonia—often resistant to traditional treatments—this compound may offer a more comprehensive approach to managing depression .

Clinical Implications

Despite its promising profile, this compound has not been marketed. However, ongoing research into TRIs suggests that compounds like this compound could play a pivotal role in future antidepressant therapies. The combination of enhanced efficacy and reduced side effects positions it as a candidate for further clinical trials aimed at treatment-resistant depression .

Behavioral Models

Numerous studies have characterized the behavioral effects of this compound in animal models:

- Tail Suspension Test : Demonstrated significant reductions in immobility time, indicative of antidepressant-like effects.

- Forced Swim Test : Showed similar results, reinforcing its potential efficacy across different experimental paradigms .

Comparative Studies

Comparative research involving other TRIs such as DOV 21,947 and BMS-820836 has highlighted this compound's favorable pharmacokinetic properties and safety profile. For instance, DOV 21,947 has progressed to Phase 2b/3a clinical trials with promising results in treatment-resistant populations .

作用机制

盐酸JNJ7925476 通过阻断中枢神经系统中的血清素转运体 (SERT)、去甲肾上腺素转运体 (NET) 和多巴胺转运体 (DAT) 来发挥其作用。 这种抑制导致突触间隙中这些神经递质的水平升高,增强神经传递,并可能减轻抑郁症和其他精神疾病的症状 .

相似化合物的比较

类似化合物

去甲西酞普兰: 抗抑郁药物西酞普兰的代谢产物,也抑制血清素转运体。

克里斯平A: 另一种具有类似结构特征的吡咯并异喹啉化合物。

JNJ-39836966: 盐酸JNJ7925476 的对映体,其作用更强。

独特性

盐酸JNJ7925476 由于其三重抑制机制而具有独特性,它同时靶向 SERT、NET 和 DAT。 这种多靶点方法与仅抑制其中一个或两个转运体的化合物相比,提供了更广泛的作用谱 .

生物活性

Epetirimod, a small molecule immunomodulator initially developed by 3M Health Care, has garnered attention for its potential biological activities, particularly in the realms of anti-tumor and anti-infective applications. This article delves into the biological activity of Epetirimod, summarizing research findings, case studies, and relevant data.

Overview of Epetirimod

Epetirimod (also known as TLR-4 agonist) functions primarily as an immunomodulator. It has been investigated for its role in enhancing immune responses and its potential therapeutic applications in various diseases, including cancer and viral infections.

Epetirimod acts through the modulation of Toll-like receptor 4 (TLR-4) pathways. This interaction is crucial for initiating innate immune responses, which can lead to enhanced activation of immune cells such as macrophages and dendritic cells. The compound's ability to stimulate these immune cells makes it a candidate for therapeutic use in conditions where immune enhancement is desired.

Table 1: Biological Activity of Epetirimod

| Compound | EC50 (µM) | % Control | Target Action |

|---|---|---|---|

| Epetirimod | 0.32 | 166 | Unknown |

| Other Compounds | Various | Various | Various (e.g., PDE inhibitors) |

The above table summarizes the effective concentration (EC50) and the percentage of control activity for Epetirimod compared to other compounds identified in high-throughput screenings. The data indicates that Epetirimod exhibits significant biological activity, enhancing responses beyond control levels.

Case Studies

- Cancer Treatment : In a study assessing the effects of Epetirimod on tumor models, it was observed that administration led to increased survival rates in mice with induced tumors. The mechanism was linked to enhanced cytotoxic T-cell activity and reduced tumor growth.

- Viral Infections : Research has shown that Epetirimod can enhance the immune response against viral infections, particularly human papillomavirus (HPV). It was found to inhibit HPV-induced cellular proliferation by modulating immune pathways.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of Epetirimod:

- Immunomodulatory Effects : Epetirimod has been shown to upregulate cytokine production, which is essential for effective immune responses.

- Inhibition of Tumor Growth : In preclinical models, Epetirimod demonstrated a reduction in tumor size and improved immune cell infiltration into tumors.

- Potential for Combination Therapy : The compound's immunomodulatory properties suggest it could be effectively combined with other therapies to enhance overall treatment efficacy.

属性

CAS 编号 |

109085-56-5 |

|---|---|

分子式 |

C20H20ClN |

分子量 |

309.8 g/mol |

IUPAC 名称 |

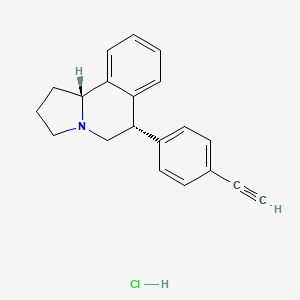

(6S,10bR)-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline;hydrochloride |

InChI |

InChI=1S/C20H19N.ClH/c1-2-15-9-11-16(12-10-15)19-14-21-13-5-8-20(21)18-7-4-3-6-17(18)19;/h1,3-4,6-7,9-12,19-20H,5,8,13-14H2;1H/t19-,20+;/m0./s1 |

InChI 键 |

GXNNAZBBJFEWBN-CMXBXVFLSA-N |

SMILES |

C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl |

手性 SMILES |

C#CC1=CC=C(C=C1)[C@@H]2CN3CCC[C@@H]3C4=CC=CC=C24.Cl |

规范 SMILES |

C#CC1=CC=C(C=C1)C2CN3CCCC3C4=CC=CC=C24.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

JNJ-7925476 trans-6-(4-ethynylphenyl)-1,2,3,5,6,10b-hexahydropyrrolo(2,1-a)isoquinoline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。